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molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No. B142656
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737495

Procedure details

A suspension of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (21.9 g, 0.1 mol) and 10% palladium/charcoal (1.5 g) in glacial acetic acid (200 ml) is hydrogenated at 50° C. under a hydrogen pressure of 5 bar. After the catalyst has been filtered off the solvent is evaporated in vacuo and the residue is taken up in methylene chloride. After extraction with sodium bicarbonate solution and washing with water, the product is dried over magnesium sulphate, concentrated by evaporation and purified over silica gel with methylene chloride and then with increasing amounts of methanol (up to 10%).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[NH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
COC1=CC2=C(CC(NC=C2)=O)C=C1OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 50° C. under a hydrogen
FILTRATION
Type
FILTRATION
Details
After the catalyst has been filtered off the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
After extraction with sodium bicarbonate solution
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
purified over silica gel with methylene chloride

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(CC(NCC2)=O)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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